Halostachine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Occurrence and Initial Research

Halostachine, a naturally occurring alkaloid, was first identified from the halophytic plant Halostachys caspica (now classified as Halostachys belangeriana) belonging to the Amaranthaceae family . Initial research focused on the chemical characterization of the compound. The initially proposed structure was later corrected by Menshikov and Rubinstein .

Further Research in Plants

Following its initial discovery, halostachine was isolated from other plants besides Halostachys caspica. These included perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea) . Additionally, research suggested the presence of N-methylphenylethanolamine, structurally similar to halostachine, in the rat brain .

Research on Potential Effects in Animals

One study investigated the potential vasoactive effects of halostachine in cattle. The study, published in the journal Veterinary and Human Toxicology, examined the effects of the compound on blood pressure, body temperature, and other physiological parameters .

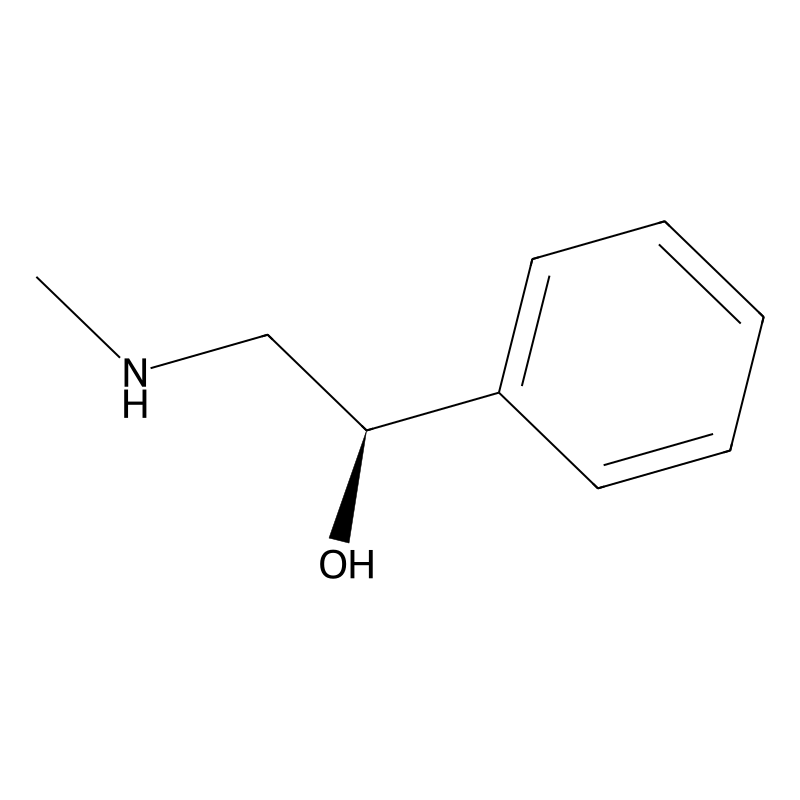

Halostachine, also known as (+)-Halostachine or (+)-(S)-2-Methylamino-1-phenylethanol, is a naturally occurring chiral β-phenylethylamine alkaloid. It was first isolated from the Asian shrub Halostachys caspica and is structurally related to other biogenic amines such as phenylethanolamine and ephedrine . Halostachine is notable for its chiral nature, which makes it a valuable compound in synthetic organic chemistry, particularly as a building block for more complex molecules. It is found in various plant species, including tall fescue (Festuca arundinacea) and Desmodium gangeticum.

Halostachine exhibits various biological activities that have garnered scientific interest. It has been studied for its potential vasoactive effects in cattle and its interaction with adrenergic receptors. Research indicates that racemic Halostachine has a lower affinity for adrenergic receptors compared to epinephrine but is more potent than phenylethanolamine . Furthermore, it acts as a substrate for monoamine oxidase enzymes, particularly at varying concentrations .

Several synthesis methods for Halostachine have been reported:

- Classical Methodology: This involves starting from acetophenone, brominating it to form α-bromoacetophenone, and then reacting it with N-methylbenzylamine to yield an amino-ketone, which is subsequently reduced to the amino-alcohol .

- Friedel-Crafts Acylation: This method uses N-(trifluoroacetyl)glycyl chloride in the presence of aluminum chloride to produce N-(trifluoroacetyl)-α-aminoacetophenone, which is then methylated and reduced to racemic N-methylphenylethanolamine .

- Chiral Arene-Chromium Tricarbonyl Complexes: A stereospecific synthesis reported by Zandbergen et al. involves protecting an α-hydroxybenzeneacetonitrile derivative and treating it with DIBAL to create optically pure Halostachine analogues .

Halostachine finds applications primarily in synthetic organic chemistry due to its role as a chiral building block. It is used in the synthesis of various pharmaceuticals and biologically active compounds. Its presence in forage grasses also makes it relevant for research in agriculture and animal science . The compound's unique properties allow for the development of enantiopure compounds that are significant in medicinal chemistry.

Studies on Halostachine's interactions reveal its role as a substrate for monoamine oxidases and its varying affinity towards adrenergic receptors. At low concentrations (10 μM), it specifically interacts with monoamine oxidase B but shows broader substrate activity at higher concentrations . These interactions highlight its potential therapeutic implications and provide insight into its pharmacological properties.

Halostachine shares structural similarities with several other compounds, including:

- Phenylethanolamine: A simpler structure that lacks the methyl group on the nitrogen atom found in Halostachine.

- Synephrine: An adrenergic compound that exhibits stimulant effects but differs structurally by lacking the hydroxyl group on the beta carbon.

- Ephedrine: A well-known stimulant with similar pharmacological effects but differing in stereochemistry and additional functional groups.

| Compound | Structure Type | Key Characteristics |

|---|---|---|

| Halostachine | Chiral β-phenylethylamine | Vasoactive properties; chiral building block |

| Phenylethanolamine | Simple phenethylamine | Less potent; lacks chiral center |

| Synephrine | Adrenergic amine | Stimulant effects; different hydroxyl placement |

| Ephedrine | Sympathetic amine | Stimulant; more complex structure |

Halostachine's uniqueness lies in its specific stereochemistry and biological activity profile, making it a distinct compound among these similar substances. Its applications in synthetic chemistry and potential therapeutic uses further underscore its significance in research and industry.

Halostachine, scientifically known as N-methylphenylethanolamine, is a naturally occurring alkaloid first isolated from the Asian shrub Halostachys belangeriana (synonym: Halostachys caspica) [1] [2]. This compound belongs to the class of β-hydroxy-phenethylamines (phenylethanolamines) and is structurally related to its "parent" biogenic amine, phenylethanolamine, as well as to other compounds such as synephrine and ephedrine [3]. Halostachine is found in nature as a single stereoisomer, although it is more commonly available as a synthetic product in the form of its racemate .

The chemical structure of halostachine features a phenethylamine backbone with a hydroxyl group at the α-position and a methylated amino group [5]. Its molecular formula is C9H13NO with a molecular weight of 151.21 g/mol [6]. In appearance, halostachine is a colorless solid with a melting point of 43-45°C [7].

The ecological distribution of halostachine-containing plants is primarily concentrated in Eurasia, particularly in arid and semi-arid regions where halophytic (salt-tolerant) plants thrive [8]. These plants have evolved specialized mechanisms to survive in harsh environmental conditions characterized by high salinity and drought [9]. The presence of alkaloids like halostachine in these plants may contribute to their survival strategies in such challenging habitats [10].

Halostachys belangeriana (Caspica) Phytochemistry

Halostachys belangeriana (Moq.) Botsch, also known as Halostachys caspica C. A. Mey, belongs to the Amaranthaceae family (formerly classified under Chenopodiaceae) and is distributed in desert regions of Asian countries [11]. This halophytic shrub grows in severe salinity and drought conditions, with its survival and growth potentially associated with the activity of specialized metabolites and endophytic bacteria [12].

The phytochemical profile of Halostachys belangeriana/caspica is diverse and includes several classes of compounds beyond alkaloids. Seven flavonoids have been isolated from the aerial parts of this plant, identified as luteolin, chrysin, chrysin 7-O-β-D-glucopyranoside, quercetin, quercetin 3-O-β-D-glucopyranoside, isorhamentin-3-O-β-D-glucopyranoside, and isorhamentin-3-O-β-D-rutinoside [13]. These flavonoids demonstrate antimicrobial and antioxidant activities, with the aglycones showing stronger bioactivity than their glycosides [14].

Halostachine represents one of the most significant alkaloids isolated from this plant species [15]. The concentration of halostachine in Halostachys belangeriana varies depending on factors such as plant part, growth stage, and environmental conditions [16]. The alkaloid is primarily found in the aerial parts of the plant, with higher concentrations typically observed in younger tissues [17].

Table 1: Major Phytochemical Constituents of Halostachys belangeriana/caspica

| Compound Class | Representative Compounds | Plant Part |

|---|---|---|

| Alkaloids | Halostachine (N-methylphenylethanolamine) | Aerial parts |

| Flavonoids | Luteolin, Chrysin, Quercetin | Aerial parts |

| Flavonoid glycosides | Chrysin 7-O-β-D-glucopyranoside, Quercetin 3-O-β-D-glucopyranoside | Aerial parts |

| Other compounds | Various phenolic compounds | Aerial parts |

The biosynthesis of halostachine in Halostachys belangeriana likely follows pathways similar to those of other phenylethylamine alkaloids, beginning with the amino acid phenylalanine [18]. The process involves decarboxylation, hydroxylation, and N-methylation steps, although the specific enzymes involved in halostachine biosynthesis in this plant have not been fully characterized [19].

Poaceae Family Specimens (Lolium perenne, Festuca arundinacea)

Beyond its initial discovery in Halostachys belangeriana, halostachine has also been isolated from members of the Poaceae family (grasses), specifically from perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea) [20] [21]. This finding is significant as it demonstrates that halostachine production is not limited to halophytic shrubs but extends to economically important forage grasses [22].

In Festuca arundinacea (tall fescue), halostachine has been identified as one of several alkaloids present in the plant tissues [23]. A study by Davis and Camp (1983) investigated the vasoactive potential of halostachine isolated from tall fescue, noting that the compound produced an increase in blood pressure, mainly as a result of peripheral vasoconstriction [24]. The presence of halostachine in tall fescue is particularly interesting given the economic importance of this grass species as forage for livestock [25].

Lolium perenne (perennial ryegrass) also contains halostachine, although the distribution and concentration of this alkaloid within the plant tissues may vary [26]. Research on alkaloid distribution in grasses has shown that alkaloids are generally distributed variably in different plant parts, with mature seeds often having higher alkaloid content compared to vegetative tissues [27]. In vegetative tissues, stems typically contain higher levels of alkaloids than leaf blades or sheaths [28].

The ecological significance of halostachine in these Poaceae species remains an area of ongoing research [29]. Like other alkaloids in grasses, halostachine may serve protective functions against herbivores or pathogens, or play roles in the plant's adaptation to environmental stresses [30]. The presence of halostachine in both Lolium perenne and Festuca arundinacea suggests potential evolutionary conservation of biosynthetic pathways across different plant families [31].

Table 2: Comparison of Halostachine Occurrence in Poaceae Family Members

| Species | Plant Parts Containing Halostachine | Ecological Significance |

|---|---|---|

| Lolium perenne (Perennial ryegrass) | Detected in various tissues | Potential protective role against herbivores; variable occurrence between individuals |

| Festuca arundinacea (Tall fescue) | Present in multiple plant tissues | May contribute to "fescue foot" condition in livestock; consistent occurrence across individuals |

Research on pyrrolizidine alkaloids in Poaceae species has revealed interesting patterns of variability in alkaloid occurrence, even between individuals of the same species [32]. Similar variability may exist for halostachine, with studies on related alkaloids showing that some individuals of Lolium perenne contain detectable levels while others do not [33]. This variability suggests complex regulation of alkaloid biosynthesis in these grass species, potentially influenced by both genetic and environmental factors [34].

Biogenetic Relationships to Phenylethanolamine Alkaloids

Halostachine belongs to the broader class of phenethylamine derivatives, specifically to the subclass of phenylethanolamines [35]. The biosynthesis of phenethylamine alkaloids in plants typically begins with the aromatic amino acid phenylalanine, which undergoes decarboxylation to form phenethylamine [36]. Subsequent hydroxylation at the β-carbon position yields phenylethanolamine, which can then be further modified through various enzymatic reactions including N-methylation to produce halostachine [37].

The biogenetic relationship between halostachine and other phenethylamine alkaloids is evident in their structural similarities [38]. Phenylethanolamine serves as a precursor not only for halostachine but also for other biologically active compounds such as ephedrine and synephrine [39]. The key difference in halostachine's structure is the presence of a single N-methyl group, distinguishing it from the non-methylated phenylethanolamine and the di-methylated ephedrine [40].

In mammals, phenylethanolamine is a precursor to the neurotransmitter phenylethylamine and can be methylated by the enzyme phenylethanolamine N-methyltransferase (PNMT) [41]. However, plant systems likely utilize different enzymes for similar transformations [42]. Studies on N-methyltransferases in plants have identified several enzymes capable of catalyzing the methylation of various alkaloid precursors, though specific enzymes responsible for halostachine biosynthesis in plants remain to be fully characterized [43].

The biosynthetic pathway leading to halostachine likely involves the following steps:

- Decarboxylation of phenylalanine to phenethylamine

- Hydroxylation at the β-carbon to form phenylethanolamine

- N-methylation to produce halostachine (N-methylphenylethanolamine) [44]

This pathway shares common steps with the biosynthesis of other phenethylamine alkaloids but diverges at the final methylation step [45]. The enzymes catalyzing these transformations in plants like Halostachys belangeriana and Poaceae species are subjects of ongoing research [46].

Table 3: Biogenetic Relationships Between Halostachine and Related Alkaloids

| Alkaloid | Chemical Structure Features | Biosynthetic Relationship to Halostachine |

|---|---|---|

| Phenylethanolamine | Phenethylamine with β-hydroxyl group | Direct precursor to halostachine |

| Halostachine | N-methylphenylethanolamine | Product of N-methylation of phenylethanolamine |

| Ephedrine | N,N-dimethylphenylethanolamine with additional methyl group | Related through common precursor (phenylethanolamine) |

| Synephrine | Hydroxylated N-methylphenylethanolamine | Related through common N-methylation pathway |

The distribution of these biosynthetic capabilities across different plant families suggests either convergent evolution of these pathways or ancient evolutionary origins [47]. The presence of halostachine in both Amaranthaceae (Halostachys) and Poaceae (Lolium, Festuca) families, which are not closely related phylogenetically, points to potential independent evolution of similar biosynthetic pathways in response to similar ecological pressures [48].